(2R)-azetidine-2-carboxamide, trifluoroacetic acid
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Overview
Description
(2R)-azetidine-2-carboxamide, trifluoroacetic acid is a compound that combines the structural features of azetidine and trifluoroacetic acid Azetidine is a four-membered nitrogen-containing heterocycle, known for its significant ring strain and unique reactivity Trifluoroacetic acid is a strong organic acid commonly used in organic synthesis and as a solvent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-azetidine-2-carboxamide, trifluoroacetic acid typically involves the formation of the azetidine ring followed by the introduction of the carboxamide group and the trifluoroacetic acid moiety. One common method involves the cyclization of a suitable precursor, such as a β-chloroalcohol, to form the azetidine ring. This can be achieved through the activation of the β-chloroalcohol as a triflate, followed by displacement with cyanide in the presence of a crown ether .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-azetidine-2-carboxamide, trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.
Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while reduction can produce azetidine amines. Substitution reactions can result in a variety of functionalized azetidine derivatives.
Scientific Research Applications
(2R)-azetidine-2-carboxamide, trifluoroacetic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: It is utilized in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of (2R)-azetidine-2-carboxamide, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain and reactivity allow it to participate in various biochemical processes. The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in cellular functions. The trifluoroacetic acid moiety can enhance the compound’s solubility and stability, facilitating its biological activity .
Comparison with Similar Compounds
Similar Compounds
Azetidines: Other azetidine derivatives share the four-membered ring structure but differ in their substituents and reactivity.
Triazines and Tetrazines: These compounds also contain nitrogen heterocycles and exhibit unique chemical properties and applications.
Uniqueness
(2R)-azetidine-2-carboxamide, trifluoroacetic acid is unique due to the combination of the azetidine ring and the trifluoroacetic acid moiety. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in both research and industrial applications.
Properties
CAS No. |
2550996-70-6 |
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Molecular Formula |
C6H9F3N2O3 |
Molecular Weight |
214.1 |
Purity |
95 |
Origin of Product |
United States |
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